Lythridine
Overview
Description
Lythridine is a biphenyl quinolizidine lactone alkaloid originally isolated from the plant Fraxinus sinica. It has also been found in Heimia salicifolia. This compound is known for its antimalarial properties and has been the subject of various scientific studies due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lythridine involves several steps, including regioselective and stereoselective methoxylations and hydroxylationsThis process results in the formation of compounds that are epimeric at the C13 position with the naturally hydroxylated alkaloid this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The process would require careful control of reaction conditions to ensure the desired regioselectivity and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: Lythridine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Methoxylation: Typically assisted by mercuric acetate.
Hydroxylation: Also assisted by mercuric acetate, leading to regioselective and stereoselective introduction of hydroxy groups.
Major Products: The major products formed from these reactions include epimeric compounds at the C13 position, which are structurally similar to the naturally occurring hydroxylated this compound .
Scientific Research Applications
Lythridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying regioselective and stereoselective reactions.
Biology: Investigated for its antimalarial properties and potential effects on other parasitic diseases.
Medicine: Explored for its potential therapeutic applications due to its unique biological activities.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of lythridine involves its interaction with specific molecular targets and pathways. It is believed to exert its antimalarial effects by interfering with the life cycle of the malaria parasite. The exact molecular targets and pathways are still under investigation, but it is known to affect the parasite’s ability to replicate and survive .
Comparison with Similar Compounds
Lythridine is unique among biphenyl quinolizidine lactone alkaloids due to its specific regioselective and stereoselective properties. Similar compounds include:
Lythrine: Another alkaloid from the same plant family, which undergoes similar methoxylation and hydroxylation reactions.
Decinine and Decamine: Compounds with trans and cis-quinolizidine configurations, respectively, linked to biphenyl moieties.
This compound stands out due to its specific structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
9,13-dihydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-31-24-12-18-19(13-25(24)32-2)21-11-17(10-16-5-3-4-8-27(16)21)33-26(30)14-23(29)15-6-7-22(28)20(18)9-15/h6-7,9,12-13,16-17,21,23,28-29H,3-5,8,10-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBQXPITOLDBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CC(C5=CC2=C(C=C5)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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